molecular formula C18H18N2O3 B2400390 (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide CAS No. 2035036-37-2

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide

Cat. No.: B2400390
CAS No.: 2035036-37-2
M. Wt: 310.353
InChI Key: DZXWWZPDGSDBFI-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide is a synthetic acrylamide derivative featuring a furan-2-yl group conjugated to an acrylamide backbone. The nitrogen substituent is a 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl group, which introduces both hydrophilicity (via the hydroxyl moiety) and aromatic complexity (via the methyl-substituted indole).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-20-9-8-13-11-14(4-6-16(13)20)17(21)12-19-18(22)7-5-15-3-2-10-23-15/h2-11,17,21H,12H2,1H3,(H,19,22)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXWWZPDGSDBFI-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide is C18H20N2O3C_{18}H_{20}N_{2}O_{3}. The compound features a furan ring and an indole derivative, which are known for their biological significance.

The biological activity of this compound may involve interactions with various biological macromolecules, such as proteins and nucleic acids. The specific mechanisms are still under investigation but may include:

  • Modulation of Receptor Activity : Similar compounds have shown interactions with nicotinic acetylcholine receptors, which are implicated in neurological functions.
  • Inhibition of Enzymatic Activity : The acrylamide moiety can act as a Michael acceptor, potentially inhibiting enzymes involved in cancer progression.

Anxiolytic Activity

Recent studies have highlighted the anxiolytic potential of related compounds. For instance, 3-furan-2-yl-N-p-tolyl-acrylamide was identified as a selective positive allosteric modulator of α7 nicotinic receptors, exhibiting significant anxiolytic-like effects in animal models at doses as low as 0.5 mg/kg . This suggests that (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide may share similar properties.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with furan and indole moieties have been reported to exhibit activity against various bacterial strains. For example, related acrylamide derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

StudyFindings
Anxiolytic Effects 3-furan-2-yl-N-p-tolyl-acrylamide demonstrated significant anxiolytic effects in mice, suggesting similar potential for (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide .
Antimicrobial Efficacy Derivatives with similar structures showed activity against E. coli and S. aureus, indicating that (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide could possess antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related acrylamide derivatives are summarized below:

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Compound Name (Structure) R Group (Acrylamide Nitrogen) Aryl Group Key Biological Activities References
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl Furan-2-yl Hypothesized: Antimicrobial, antiviral (based on SAR of analogs) -
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide 4-sulfamoylphenyl Furan-2-yl SARS-CoV nsp13 helicase/ATPase inhibitor (IC50: ATPase = 2.3 µM; helicase = 13.0 µM)
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] N-methyl-N-(p-tolyl) Furan-2-yl α7 nAChR positive allosteric modulator; antinociceptive in oxaliplatin-induced pain models
PAM-2 [(E)-3-(furan-2-yl)-N-(p-tolyl)acrylamide] p-tolyl Furan-2-yl α7 nAChR positive allosteric modulator; foundational structure for neuroactive analogs
(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497) p-tolyl Thiophen-2-yl Antinociceptive via α7 nAChR and CaV2.2 channel modulation
(E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide 1,3-dioxoisoindolin-2-yl 3,4,5-trimethoxyphenyl Antifungal activity (methoxy groups enhance potency)

Key Structural and Pharmacological Insights

Aryl Group Variations: Furan vs. Thiophene: Furan-containing derivatives (e.g., DM490, PAM-2) often target neurological receptors like α7 nAChRs, while thiophene analogs (e.g., DM497) show enhanced antinociceptive effects, likely due to improved electron density and binding interactions . Methoxy Substitutions: Trimethoxyphenyl derivatives () demonstrate antifungal activity proportional to the number of methoxy groups, highlighting the role of electron-donating substituents in membrane penetration .

This contrasts with simpler aryl or sulfonamide substituents in antiviral analogs . Methyl-Tolyl Groups: DM490 and PAM-2 feature methylated tolyl groups, which improve metabolic stability and receptor affinity compared to non-methylated analogs .

Biological Activity Trends: Antiviral Activity: The furan-acrylamide scaffold in (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide inhibits SARS-CoV nsp13 helicase, suggesting that the target compound’s indole substituent could be explored for similar viral targets . Neurological Modulation: DM490 and PAM-2’s activity at α7 nAChRs implies that the target compound’s hydroxyethyl-indole group may offer novel allosteric modulation profiles, though empirical testing is required .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in (e.g., reductive amination or DIBAL-H-mediated reductions) and (condensation of oxazolones with amines). However, the indole-hydroxyethyl moiety may require specialized protection/deprotection strategies to avoid side reactions .

Q & A

Q. What are the standard synthetic routes for synthesizing (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide, and what reaction conditions are critical for achieving high yields?

The synthesis involves a multi-step approach:

  • Step 1 : Preparation of the indole-containing amine intermediate via reductive amination of 1-methyl-1H-indol-5-carbaldehyde with ethanolamine under hydrogenation (H₂, Pd/C catalyst, 60°C) .
  • Step 2 : Acrylamide formation via reaction with (E)-3-(furan-2-yl)acryloyl chloride in anhydrous THF under basic conditions (triethylamine, 0–5°C) .
  • Critical parameters : Strict anhydrous conditions, stoichiometric control (1:1.2 amine-to-acyl chloride ratio), and purification via silica gel chromatography (ethyl acetate/hexane gradient) . Microwave-assisted synthesis (80°C, 2 hours) can improve yields by 15–20% compared to conventional methods .

Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., acrylamide double bond geometry at δ 6.2–6.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 353.1392) .
  • Infrared Spectroscopy (IR) : Identifies key bonds (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide) .
  • X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Q. What functional groups dominate the compound’s reactivity, and how do they influence chemical modifications?

  • Acrylamide backbone : Susceptible to nucleophilic attacks (e.g., Michael additions) and reduction (e.g., LiAlH₄ converts C=O to CH₂) .
  • Hydroxyl group : Participates in hydrogen bonding and oxidation (e.g., TEMPO/NaOCl converts –OH to ketone) .
  • Indole and furan rings : Enable π-π stacking and electrophilic substitution (e.g., nitration at indole C4) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • HPLC-UV/ELSD : Quantify purity (>95% by area normalization) using C18 columns (acetonitrile/water + 0.1% TFA) .
  • Accelerated stability studies : Monitor degradation at 40°C/75% RH for 4 weeks; significant decomposition (>10%) indicates need for desiccated storage at –20°C .

Advanced Research Questions

Q. How can steric hindrance from the 1-methylindole group be mitigated to optimize synthetic yield?

  • Steric mitigation strategies :
  • Use bulky bases (e.g., DBU) to enhance nucleophilicity of the hydroxyl-containing amine during amidation .
  • Employ ultrasound-assisted synthesis (40 kHz, 50°C) to improve reaction kinetics in sterically crowded systems .
  • Introduce protecting groups (e.g., TBS for –OH) before acrylamide formation, followed by deprotection with TBAF .

Q. What methodological approaches resolve contradictions in bioactivity data across different cell-based assays?

  • Step 1 : Validate compound stability via LC-MS in assay media (e.g., DMEM + 10% FBS) over 24 hours .
  • Step 2 : Use isogenic cell lines (e.g., P-gp knockout vs. wild-type) to assess transporter-mediated efflux effects .
  • Step 3 : Apply cellular thermal shift assay (CETSA) to confirm target engagement in intact cells .

Q. Which computational methods predict the compound’s biological targets and metabolic stability?

  • Molecular docking (AutoDock Vina) : Screen against kinase or GPCR libraries; prioritize targets with docking scores ≤ –9.0 kcal/mol .
  • MetaSite/MoKa : Predict cytochrome P450-mediated metabolism (e.g., CYP3A4 oxidation of indole) .
  • MD simulations (GROMACS) : Assess binding mode stability over 100 ns trajectories .

Q. How can researchers design experiments to evaluate the compound’s metabolic stability in hepatic models?

  • Liver microsome assays : Incubate compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH for 60 minutes; quantify parent compound via LC-MS/MS .
  • Hepatocyte co-cultures : Use primary hepatocytes + Kupffer cells to model first-pass metabolism; measure t½ and intrinsic clearance .
  • Recombinant enzyme panels : Identify specific CYP isoforms responsible for degradation using Supersomes™ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.